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Compound of Interest

Compound Name: 6-Fluoro-pyrazine-2-carbonitrile

Cat. No.: B3131700

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-Fluoro-
pyrazine-2-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials
science. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected
Infrared (IR) spectroscopic features, and anticipated Mass Spectrometry (MS) fragmentation
patterns. Furthermore, it outlines comprehensive experimental protocols for acquiring such
data, ensuring reproducibility and accuracy in research and development settings.

Molecular Structure and Properties
o |[UPAC Name: 6-fluoropyrazine-2-carbonitrile

e Molecular Formula: CsHz2FNs

e Molecular Weight: 123.09 g/mol [1]

e CAS Number: 356783-46-5

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for 6-Fluoro-
pyrazine-2-carbonitrile. Due to the limited availability of public experimental spectra, the NMR
data is based on computational predictions, while the IR and MS data are inferred from the
known behavior of similar chemical structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic
molecules. The predicted *H and 3C NMR data for 6-Fluoro-pyrazine-2-carbonitrile are

summarized below.

Table 1: Predicted *H NMR Data for 6-Fluoro-pyrazine-2-carbonitrile

Chemical Shift (ppm) Multiplicity Assighment
~8.8 d H-3
~8.6 S H-5

Table 2: Predicted 13C NMR Data for 6-Fluoro-pyrazine-2-carbonitrile

Chemical Shift (ppm) Multiplicity Assighment
~160 d C-6
~150 d C-3
~145 S C-5
~130 S C-2
~115 S CN

Note: Predicted chemical shifts are estimates and may vary from experimental values. 'd’
denotes a doublet, and 's' denotes a singlet.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
expected characteristic IR absorption bands for 6-Fluoro-pyrazine-2-carbonitrile are listed
below.

Table 3: Expected IR Absorption Bands for 6-Fluoro-pyrazine-2-carbonitrile
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Weak-Medium Aromatic C-H stretch
~2240-2220 Strong C=N (nitrile) stretch

] Pyrazine ring C=N and C=C
~1600-1450 Medium-Strong

stretches

~1250-1000 Strong C-F stretch

_ Aromatic C-H out-of-plane
~900-700 Medium-Strong

bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. For 6-Fluoro-pyrazine-2-carbonitrile, Electron lonization (EI) is a suitable

method.

Table 4: Expected Mass Spectrometry Data for 6-Fluoro-pyrazine-2-carbonitrile

miz Interpretation

123 Molecular ion [M]*

96 [M - HCNJ*

75 [M - FCN]* or [CaH2N2]*

Experimental Protocols

The following are detailed protocols for acquiring NMR, IR, and Mass Spec data for 6-Fluoro-

pyrazine-2-carbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 13C NMR spectra.

Materials:
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6-Fluoro-pyrazine-2-carbonitrile sample

Deuterated chloroform (CDCIs) or Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

e Sample Preparation:

o Accurately weigh approximately 5-10 mg of 6-Fluoro-pyrazine-2-carbonitrile.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls or DMSO-de) in a clean, dry vial.

o Gently vortex the vial to ensure the sample is fully dissolved.

o Using a pipette, transfer the solution into a clean 5 mm NMR tube.
e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition
time, relaxation delay).

o Acquire the proton-decoupled 13C NMR spectrum. A larger number of scans will likely be
required for 13C due to its lower natural abundance.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To obtain the infrared spectrum of the solid sample.

Materials:

6-Fluoro-pyrazine-2-carbonitrile sample

Potassium bromide (KBr), spectroscopy grade

Agate mortar and pestle

Pellet press

FTIR spectrometer

Procedure:

o Sample Preparation (KBr Pellet Method):

o

Place a small amount (~1-2 mg) of 6-Fluoro-pyrazine-2-carbonitrile and approximately
100-200 mg of dry KBr powder into an agate mortar.

o

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

[¢]

Transfer the powder to a pellet press die.

[¢]

Apply pressure to the die using a hydraulic press to form a transparent or translucent
pellet.

o Data Acquisition:

[e]

Place the KBr pellet into the sample holder of the FTIR spectrometer.

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm™1).

o

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern using Electron
lonization Mass Spectrometry (EI-MS).

Materials:
e 6-Fluoro-pyrazine-2-carbonitrile sample
» Volatile solvent (e.g., methanol or dichloromethane)
o Mass spectrometer with an El source
Procedure:
e Sample Introduction:
o Dissolve a small amount of the sample in a volatile solvent.

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
through a gas chromatograph (GC) inlet.

o Data Acquisition:

[¢]

The sample is vaporized in the ion source.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

o The resulting positive ions are accelerated and separated by the mass analyzer according
to their mass-to-charge ratio (m/z).

o A mass spectrum is generated by plotting the relative abundance of the ions as a function
of their m/z ratio.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like 6-Fluoro-
pyrazine-2-carbonitrile is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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